Cas no 214553-55-6 ((2,4-dimethyl-1,3-oxazol-5-yl)methanol)

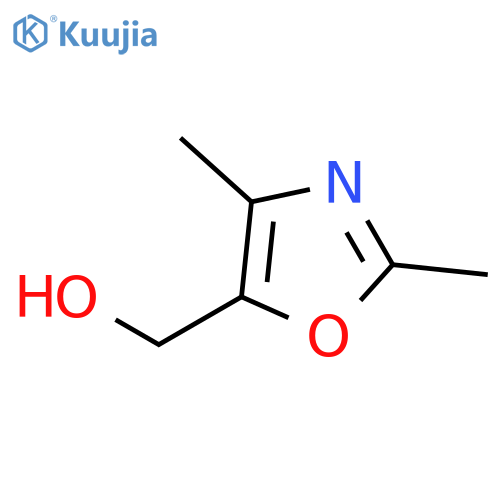

214553-55-6 structure

商品名:(2,4-dimethyl-1,3-oxazol-5-yl)methanol

CAS番号:214553-55-6

MF:C6H9NO2

メガワット:127.141161680222

MDL:MFCD10699443

CID:1067340

PubChem ID:10558637

(2,4-dimethyl-1,3-oxazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2,4-Dimethyloxazol-5-yl)methanol

- (2,4-Dimethyl-1,3-oxazol-5-yl)methanol

- 2,4-Dimethyl-5-oxazolemethanol

- MB08849

- DTXSID80441639

- 2,4-dimethyl-5-hydroxymethyl-oxazole

- (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, AldrichCPR

- SCHEMBL5013623

- AS-32857

- 5-OXAZOLEMETHANOL, 2,4-DIMETHYL-

- CS-0308097

- EN300-107530

- AKOS005173640

- (dimethyl-1,3-oxazol-5-yl)methanol

- 2,4-DIMETHYL-5-HYDROXYMETHYLOXAZOLE

- 214553-55-6

- DB-066518

- MFCD10699443

- BFWHIILNKOBBPE-UHFFFAOYSA-N

- (2,4-dimethyl-1,3-oxazol-5-yl)methanol

-

- MDL: MFCD10699443

- インチ: InChI=1S/C6H9NO2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3

- InChIKey: BFWHIILNKOBBPE-UHFFFAOYSA-N

- ほほえんだ: CC1=C(CO)OC(=N1)C

計算された属性

- せいみつぶんしりょう: 127.06300

- どういたいしつりょう: 127.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- PSA: 46.26000

- LogP: 0.78370

(2,4-dimethyl-1,3-oxazol-5-yl)methanol セキュリティ情報

(2,4-dimethyl-1,3-oxazol-5-yl)methanol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2,4-dimethyl-1,3-oxazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB266975-250 mg |

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol |

214553-55-6 | 250mg |

€219.30 | 2023-04-26 | ||

| Enamine | EN300-107530-0.25g |

(dimethyl-1,3-oxazol-5-yl)methanol |

214553-55-6 | 95% | 0.25g |

$115.0 | 2023-10-28 | |

| Enamine | EN300-107530-1.0g |

(dimethyl-1,3-oxazol-5-yl)methanol |

214553-55-6 | 95% | 1g |

$233.0 | 2023-06-10 | |

| Chemenu | CM275816-5g |

(2,4-Dimethyloxazol-5-yl)methanol |

214553-55-6 | 95%+ | 5g |

$*** | 2023-03-29 | |

| TRC | B430803-50mg |

(2,4-dimethyl-1,3-oxazol-5-yl)methanol |

214553-55-6 | 50mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-107530-0.05g |

(dimethyl-1,3-oxazol-5-yl)methanol |

214553-55-6 | 95% | 0.05g |

$55.0 | 2023-10-28 | |

| eNovation Chemicals LLC | Y1256612-5g |

(2,4-DIMETHYLOXAZOL-5-YL)METHANOL |

214553-55-6 | 95% | 5g |

$930 | 2024-06-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1104-5g |

2,4-Dimethyl-5-hydroxymethyloxazole |

214553-55-6 | 95% | 5g |

$1400 | 2023-09-07 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17048-5g |

(2,4-dimethyl-1,3-oxazol-5-yl)methanol |

214553-55-6 | 97% | 5g |

¥5376 | 2023-09-15 | |

| Aaron | AR00C2JR-250mg |

(2,4-dimethyloxazol-5-yl)methanol |

214553-55-6 | 95% | 250mg |

$184.00 | 2025-01-24 |

(2,4-dimethyl-1,3-oxazol-5-yl)methanol 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

214553-55-6 ((2,4-dimethyl-1,3-oxazol-5-yl)methanol) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:214553-55-6)(2,4-dimethyl-1,3-oxazol-5-yl)methanol

清らかである:99%

はかる:1g

価格 ($):257.0